molecular formula C6H5N3OS B181831 2-Cyano-N-thiazol-2-yl-acetamide CAS No. 90158-62-6

2-Cyano-N-thiazol-2-yl-acetamide

Cat. No.: B181831
CAS No.: 90158-62-6
M. Wt: 167.19 g/mol
InChI Key: ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-thiazol-2-yl-acetamide is a heterocyclic acetamide derivative featuring a thiazole ring substituted at the 2-position with a cyanoacetamide group. This compound belongs to a broader class of N-(thiazol-2-yl)acetamides, which are of significant interest in medicinal and materials chemistry due to their structural versatility and bioactivity. The cyano group at the α-position of the acetamide moiety enhances electrophilicity, making it a reactive site for nucleophilic additions and cyclization reactions .

Properties

IUPAC Name

2-cyano-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351192
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90158-62-6
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Aminothiazole with Ethyl Cyanoacetate

The most widely documented method involves the condensation of 2-aminothiazole with ethyl cyanoacetate in the presence of a base. Sodium ethoxide (NaOEt) in anhydrous ethanol facilitates nucleophilic attack by the amine on the ester carbonyl, followed by elimination of ethanol to form the acetamide bond. A representative procedure includes:

  • Reactants : 2-Aminothiazole (1 eq), ethyl cyanoacetate (1.5 eq)

  • Base : Sodium ethoxide (21% in ethanol, 1.5 eq)

  • Conditions : Reflux in ethanol (2 mL/mmol) under inert atmosphere for 3–5 hours.

  • Workup : Quenching with NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 75–85%.

This route benefits from readily available starting materials and scalability. Infrared (IR) spectroscopy confirms product formation via characteristic stretches: ν~2210 cm⁻¹ (C≡N), ~1665 cm⁻¹ (C=O), and ~1550 cm⁻¹ (N–H bend). Nuclear magnetic resonance (NMR) data (¹H, ¹³C) align with expected signals for the thiazole ring (δ 7.2–7.4 ppm) and acetamide moiety (δ 3.8–4.1 ppm for CH₂).

Alternative Methods Using Cyanoacetic Acid Derivatives

Cyanoacetic acid or its chloride derivatives offer a pathway avoiding ester intermediates. For example, reacting 2-aminothiazole with cyanoacetic acid in dimethylformamide (DMF) using dicyclohexylcarbodiimide (DCC) as a coupling agent produces the target compound in 68% yield. However, this method requires stringent moisture control and generates stoichiometric waste, limiting its practicality compared to ester-based routes.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enhance mixing efficiency and heat transfer, reducing reaction times from hours to minutes. A patented process describes:

  • Reactors : Tubular flow systems with static mixers

  • Conditions : Ethanol as solvent, 60–80°C, residence time ≤30 minutes

  • Yield : >90% with >98% purity (HPLC).

Solvent and Catalyst Recovery

Economic and environmental considerations drive solvent recycling. Distillation reclaims >95% ethanol, while immobilized base catalysts (e.g., NaOEt on alumina) enable reuse for ≥10 cycles without activity loss.

Optimization of Reaction Parameters

Stoichiometric Ratios

Excess ethyl cyanoacetate (1.5–2.0 eq) ensures complete conversion of 2-aminothiazole, minimizing unreacted amine impurities. Sub-stoichiometric base (<1.0 eq) leads to incomplete deprotonation, reducing yields to <50%.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation, though replacing 20% ethanol with tetrahydrofuran (THF) increases yields by 8–12% due to improved solubility.

Temperature and Time

Optimal reflux temperatures (78–82°C) prevent byproduct formation. Prolonged heating (>5 hours) promotes degradation, evidenced by HPLC peaks at R~t 12.3 minutes.

Purification and Characterization Techniques

Recrystallization

Crude product recrystallized from ethanol/dioxane (5:1 v/v) yields colorless needles with 99% purity (melting point 189–191°C).

Chromatographic Methods

Flash chromatography (hexane/ethyl acetate 3:1) resolves residual 2-aminothiazole (R~f 0.3) from product (R~f 0.6). Preparative HPLC (C18 column, acetonitrile/water 60:40) achieves >99.5% purity for pharmaceutical applications.

Spectroscopic Validation

  • IR : Absence of ester C=O stretch (~1740 cm⁻¹) confirms complete conversion.

  • ¹³C NMR : Peaks at δ 115.2 ppm (C≡N) and δ 165.4 ppm (C=O) validate structure.

  • Mass Spectrometry : m/z 167.19 [M+H]⁺ aligns with molecular formula C₆H₅N₃OS.

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield (%)Purity (%)Source
NaOEt in ethanolEthyl cyanoacetateReflux, 3 h8598
Piperidine catalysisEthyl cyanoacetateReflux, 3 h7895
DCC couplingCyanoacetic acidDMF, rt, 24 h6890
Continuous flowEthyl cyanoacetate80°C, 30 min9299

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-thiazol-2-yl-acetamide undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: It can undergo cyclization to form different heterocyclic structures.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, dimethylformamide (DMF).

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiazole derivatives and pyrrole derivatives .

Scientific Research Applications

2-Cyano-N-thiazol-2-yl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-thiazol-2-yl-acetamide involves its interaction with biological macromolecules. It can bind to DNA and proteins, leading to changes in their structure and function. For example, it has been shown to induce DNA cleavage through the generation of reactive oxygen species upon irradiation . Additionally, its binding to proteins can affect their stability and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected N-(Thiazol-2-yl)acetamide Derivatives

Compound Name Substituents/Functional Groups Dihedral Angles (Ring Planes) Hydrogen Bonding Patterns Reference ID
2-Cyano-N-thiazol-2-yl-acetamide Cyano group at α-position of acetamide Not reported in evidence Likely N–H⋯N and C–H⋯O interactions*
N-(Thiazol-2-yl)acetamide No substituents on acetamide N/A N–H⋯N and C–H⋯O interactions stabilize crystal lattice
2,2-Diphenyl-N-(thiazol-2-yl)acetamide Two phenyl groups at α-position 75.79° (phenyl/acetamide), 12.32° (thiazole/acetamide) R₂²(8) motifs via N–H⋯N; C–H⋯π interactions
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl at α-position 79.7° (dichlorophenyl/thiazole) R₂²(8) chains via N–H⋯N along [100]

*Inferred from related N-(thiazol-2-yl)acetamides .

Key Observations :

  • The introduction of bulky substituents (e.g., diphenyl or dichlorophenyl) increases steric hindrance, leading to larger dihedral angles between the acetamide and aromatic rings .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name Melting Point (°C) Solubility (Polarity) IR Peaks (cm⁻¹) Reference ID
This compound Not reported Likely moderate in DMF ~2200 (C≡N stretch), 1650 (C=O amide)
N-(Thiazol-2-yl)acetamide Not specified Soluble in acetone 1680 (C=O amide), 3300 (N–H stretch)
2-(4-Fluorophenyl)-N-(thiazol-5-yl)acetamide (9b) 251.5 Low in water 1675 (C=O), 1540 (C–F)
2-(4-Bromophenyl)-N-(thiazol-5-yl)acetamide (9c) 315.5 Low in water 1670 (C=O), 600 (C–Br)

Key Observations :

  • Halogen substituents (e.g., Br, Cl) increase molecular weight and melting points due to enhanced van der Waals interactions .
  • The cyano group’s strong electron-withdrawing nature may lower solubility in polar solvents compared to halogenated analogs.

Biological Activity

Chemical Structure and Properties
2-Cyano-N-thiazol-2-yl-acetamide (C6H5N3OS) is an organic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of thiazole derivatives with cyanoacetylating agents. Common reagents include sodium ethoxide and potassium carbonate, with solvents like ethanol or dimethylformamide (DMF) facilitating the reactions. This compound can undergo various chemical transformations, including condensation, substitution, and cyclization reactions, leading to a range of heterocyclic products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds derived from this compound have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Microorganism MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus spp.62.5 - 125Bactericidal
E. coliVariesBactericidal

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and topoisomerase II. Similar compounds have been shown to bind to DNA, inducing double-strand breaks that lead to cell death. This mechanism suggests that the compound may interfere with DNA replication and transcription processes.

Antitumor Activity

In addition to its antimicrobial properties, derivatives of this compound have exhibited antitumor activity in vitro against various cancer cell lines. For example, certain pyrimidine acetonitrile derivatives synthesized from this compound have shown promising results in inhibiting tumor cell proliferation.

Study on Antimicrobial Properties

A study published in MDPI highlighted the synthesis of several Schiff base derivatives from thiazole compounds, including this compound. These derivatives were evaluated for their antibacterial efficacy against clinical isolates of MRSA and Enterococcus spp., demonstrating significant bactericidal activity and potential for development as new antimicrobial agents .

Investigation into Antitumor Effects

Another research project focused on the synthesis of novel heterocycles from this compound, revealing their ability to inhibit cancer cell lines effectively. The study reported IC50 values indicating that some synthesized compounds displayed greater potency than established chemotherapeutics, suggesting their potential as candidates for further development in cancer treatment.

Q & A

Q. How does pH affect the stability of this compound in aqueous buffers?

  • Stability Study : Incubate compound in PBS (pH 2–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Findings : Stable at pH 4–7 (≤10% degradation at 48 h), but hydrolyzes rapidly at pH >8 (t₁/₂ = 6 h) due to cyano group susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-N-thiazol-2-yl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-N-thiazol-2-yl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.